1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with chlorophenyl and dichlorophenyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 3,4-dichlorophenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or dichlorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activation, thereby modulating a biological pathway.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
- 1-(3-Chlorophenyl)sulfonyl-4-(4-chlorophenyl)piperazine
- 1-(3,4-Dichlorophenyl)sulfonyl-4-(3-chlorophenyl)piperazine
Uniqueness
1-((3-Chlorophenyl)sulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and dichlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O2S/c17-12-2-1-3-14(10-12)24(22,23)21-8-6-20(7-9-21)13-4-5-15(18)16(19)11-13/h1-5,10-11H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNLHERYIRGPSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.